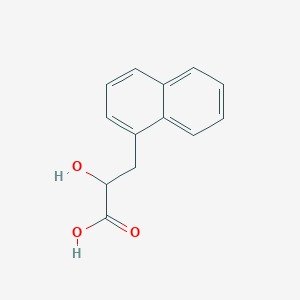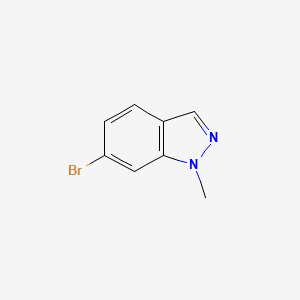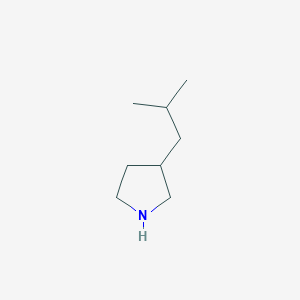
2-(2-Chloro-4-fluorophenyl)acetimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloro-4-fluorophenyl)acetimidamide is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of a chloro and fluoro substituent on the benzene ring, along with an ethanimidamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-fluorophenyl)acetimidamide typically involves the reaction of 2-chloro-4-fluorobenzonitrile with appropriate reagents under controlled conditions. One common method involves the use of hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide to convert the nitrile group to an amidoxime, followed by further reaction to form the ethanimidamide group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Chloro-4-fluorophenyl)acetimidamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The ethanimidamide group can be hydrolyzed under acidic or basic conditions to form corresponding carboxylic acids and amines.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can use sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives with different nucleophiles replacing the chloro or fluoro groups.
Oxidation: Products include corresponding oxides or carboxylic acids.
Reduction: Products include amines or reduced derivatives of the original compound.
Hydrolysis: Products include carboxylic acids and amines.
Wissenschaftliche Forschungsanwendungen
2-(2-Chloro-4-fluorophenyl)acetimidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(2-Chloro-4-fluorophenyl)acetimidamide involves its interaction with molecular targets such as enzymes or receptors. The presence of chloro and fluoro substituents can enhance its binding affinity and specificity towards these targets. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4-fluorobenzonitrile: A precursor in the synthesis of 2-(2-Chloro-4-fluorophenyl)acetimidamide.
2-Chloro-4-fluoroaniline: A related compound with similar substituents but different functional groups.
2-Chloro-4-fluorobenzamide: Another benzene derivative with similar substituents.
Uniqueness
This compound is unique due to the presence of both chloro and fluoro substituents along with the ethanimidamide group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C8H8ClFN2 |
|---|---|
Molekulargewicht |
186.61 g/mol |
IUPAC-Name |
2-(2-chloro-4-fluorophenyl)ethanimidamide |
InChI |
InChI=1S/C8H8ClFN2/c9-7-4-6(10)2-1-5(7)3-8(11)12/h1-2,4H,3H2,(H3,11,12) |
InChI-Schlüssel |
LMSVCPFUQGYMFS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)Cl)CC(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-{[(Benzyloxy)carbonyl]amino}-4,4-difluorobutanoic acid](/img/structure/B1292061.png)





![2-[1-(bromomethyl)cyclopropyl]acetonitrile](/img/structure/B1292069.png)


![2-Benzyl-2,8-diazaspiro[4.5]decane](/img/structure/B1292078.png)
